

In vivo validation of "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" activity

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Compound of Interest

Compound Name: 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1332221

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Comparative Analysis of Bioactive Pyrazine and Piperidine Derivatives

Disclaimer: Extensive research has revealed a lack of publicly available in vivo validation data for the specific compound **"1-(Pyrazin-2-yl)piperidine-4-carboxylic acid."** This guide therefore provides a comparative analysis of structurally related pyrazine and piperidine derivatives with demonstrated biological activities, based on available preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate the potential therapeutic applications and evaluation methodologies for this class of compounds.

The pyrazine and piperidine moieties are key pharmacophores found in numerous biologically active compounds.^{[1][2]} Derivatives incorporating these scaffolds have been investigated for a wide range of therapeutic areas, including inflammation, pain, infectious diseases, and neurodegenerative disorders.^{[3][4][5][6]} This guide compares the biological activities of several distinct series of pyrazine and piperidine derivatives to provide a framework for understanding their potential and for designing future in vivo validation studies.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrazine and piperidine derivatives from different studies.

Table 1: Anti-inflammatory and Analgesic Activity of Pyrazine N-Acylhydrazone Derivatives

Compound ID	Animal Model	Endpoint	Activity
LASSBio-1181	Adjuvant-induced arthritis (rats)	Chronic inflammation	Active
Prototype 1 (LASSBio-1018)	Not specified	Cyclooxygenase inhibition	Non-selective inhibitor

Data extracted from a study on pyrazine N-acylhydrazone derivatives as novel analgesic and anti-inflammatory drug candidates.[\[3\]](#)

Table 2: Antimicrobial and Antioxidant Activity of Pyrazine-2-Carboxylic Acid Derivatives

Compound ID	Assay	Endpoint	Result
P10	ABTS & DPPH	Antioxidant activity	Good
P10	Agar well diffusion	Antimicrobial activity	Moderate
P4	Agar well diffusion	Antimicrobial activity	Highest in the series
P4	Molecular Docking	Inhibition of GlcN-6-P synthase	High docking score

These compounds are derivatives of pyrazine-2-carboxylic acid with various piperazines.[\[4\]](#)

Table 3: Anti-Mycobacterial Activity of Pyrazine-2-Carboxylic Acid Hydrazide Derivatives

Compound ID	Target	Endpoint (IC90)
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4)	Mycobacterium tuberculosis H37Rv	16.87 µg/mL
Pyrazinamide	Mycobacterium tuberculosis H37Rv	More active than derivatives 3a-l

This study synthesized and screened a series of pyrazine-2-carboxylic acid hydrazide derivatives.[5][7]

Table 4: Cholinesterase Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives

Compound ID	Target Enzyme	Ki	Selectivity Index (SI)
4c	Acetylcholinesterase (AChE)	$10.18 \pm 1.00 \text{ }\mu\text{M}$	~17.90 (for AChE)
7b	Butyrylcholinesterase (BChE)	$1.6 \pm 0.08 \text{ nM}$	21862.5 (for BChE)
Donepezil	Butyrylcholinesterase (BChE)	$12.5 \pm 2.6 \text{ }\mu\text{M}$	-
Tacrine	Butyrylcholinesterase (BChE)	$17.3 \pm 2.3 \text{ nM}$	-

These derivatives were investigated as potential multi-target directed ligands for Alzheimer's disease.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds in a murine model of chronic inflammation.[3]

- Induction: Arthritis is induced in rats by the injection of Freund's Adjuvant.
- Compound Administration: The test compound (e.g., LASSBio-1181) is administered to the animals, typically orally or via injection, over a specified period.

- Assessment: The severity of arthritis is assessed by measuring parameters such as paw edema, joint inflammation, and body weight changes. Histopathological analysis of the joints may also be performed.
- Data Analysis: The activity of the compound is determined by comparing the measured parameters in the treated group to a control group that received a vehicle.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial properties of chemical agents.[\[4\]](#)

- Preparation: A petri dish containing an agar medium is inoculated with a lawn of the target microorganism.
- Well Creation: Wells are created in the agar plate.
- Compound Application: A solution of the test compound (e.g., P4, P10) at a known concentration is added to the wells.
- Incubation: The plates are incubated under conditions that allow the growth of the microorganism.
- Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well, where bacterial growth is prevented.

Cholinesterase Inhibition Assay (Ellman's Method)

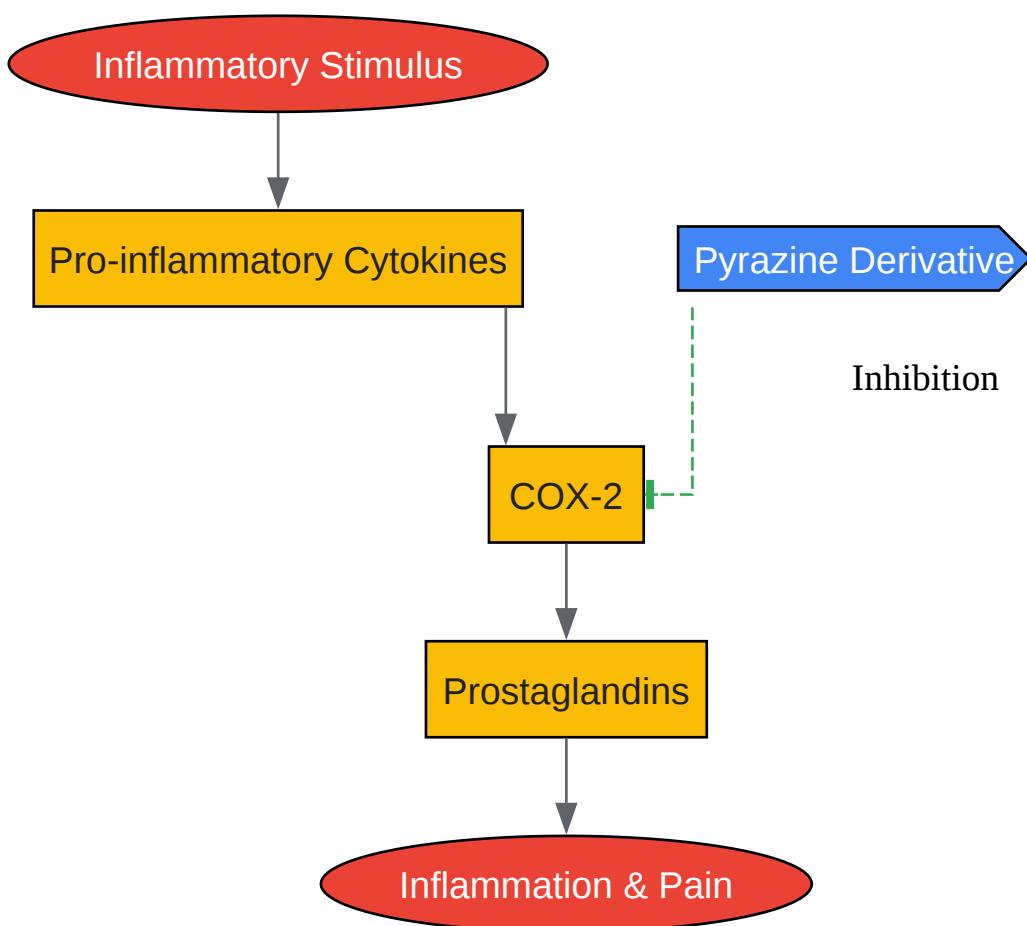
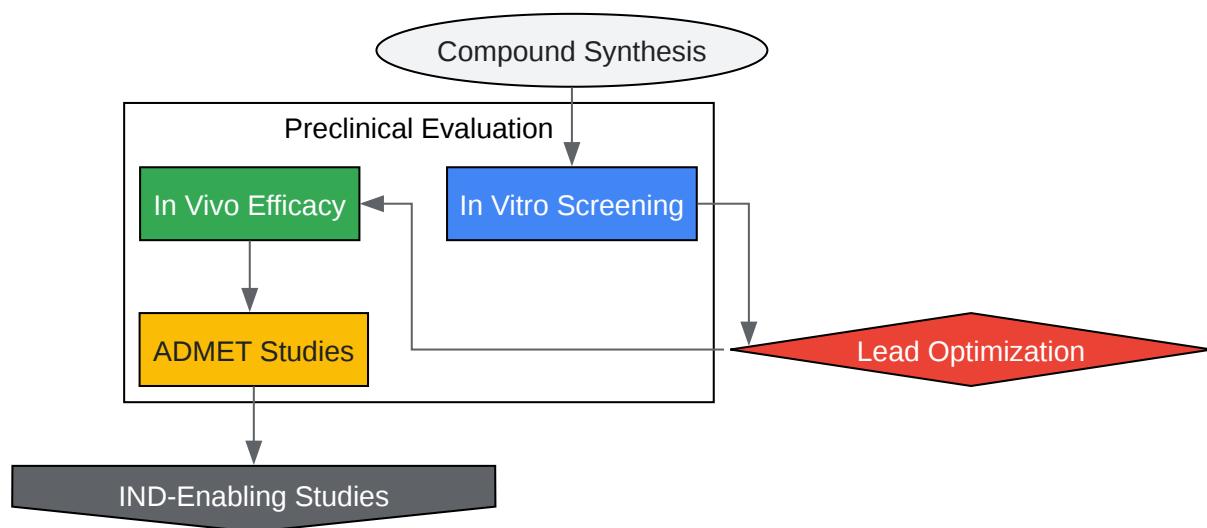
This *in vitro* assay is used to measure the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[\[6\]](#)

- Reaction Mixture: The assay is performed in a multi-well plate. Each well contains a buffer solution, the respective enzyme (AChE or BChE), and the test compound at various concentrations.
- Substrate Addition: The reaction is initiated by adding the substrate (e.g., acetylthiocholine for AChE).

- **Detection:** The enzyme activity is monitored by measuring the formation of the product, which reacts with Ellman's reagent (DTNB) to produce a colored compound. The change in absorbance is measured over time using a spectrophotometer.
- **Data Analysis:** The inhibitory constant (K_i) is calculated by analyzing the enzyme reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk plots.

Visualizations

The following diagrams illustrate a potential experimental workflow for in vivo validation and a hypothetical signaling pathway that could be modulated by pyrazine derivatives with anti-inflammatory activity.



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